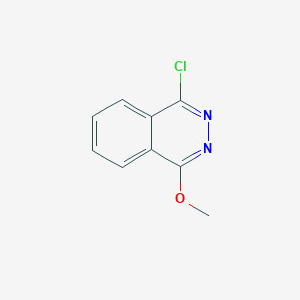

1-Chloro-4-methoxyphthalazine

Description

Properties

IUPAC Name |

1-chloro-4-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-9-7-5-3-2-4-6(7)8(10)11-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYZIDACSVOFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423292 | |

| Record name | 1-Chloro-4-methoxy-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-71-2 | |

| Record name | 1-Chloro-4-methoxy-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Chloro-4-methoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-methoxyphthalazine (CAS Number: 19064-71-2), a heterocyclic compound belonging to the phthalazine class of molecules. Phthalazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates available data on the chemical and physical properties of this compound, outlines a general synthetic methodology, and explores its potential biological significance by drawing parallels with structurally related analogs. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. The following table summarizes its key chemical identifiers and known properties.

| Property | Value | Source |

| CAS Number | 19064-71-2 | - |

| Molecular Formula | C₉H₇ClN₂O | - |

| Molecular Weight | 194.62 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | COC1=C2C=CC=CC2=C(Cl)N=N1 | - |

| Physical Description | Solid (inferred) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in acetone and chloroform (inferred from related compounds) | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the reaction of a phthalazinone precursor with a chlorinating agent, followed by nucleophilic substitution with a methoxide source.

General Synthetic Workflow:

The following diagram illustrates a representative synthetic pathway for 1,4-disubstituted phthalazines, which could be adapted for this compound.

Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

Methodology for a Related Compound (1-chloro-4-(4-phenoxyphenyl)phthalazine):

A study by Sayed et al. outlines the synthesis of 1-chloro-4-(4-phenoxyphenyl)phthalazine, which provides a valuable reference. The key steps are:

-

Formation of the Phthalazinone: Reaction of the corresponding 2-aroylbenzoic acid with hydrazine hydrate in refluxing ethanol.

-

Chlorination: Treatment of the resulting phthalazinone with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the 1-chlorophthalazine derivative.

To synthesize this compound, a similar approach could be envisioned, starting from a phthalazinone precursor which is then chlorinated. The subsequent step would involve a nucleophilic substitution reaction with sodium methoxide to introduce the methoxy group at the 4-position.

Biological Activity and Therapeutic Potential

While there is a lack of specific biological data for this compound, the broader class of phthalazine derivatives has been extensively investigated for its therapeutic potential, particularly in oncology.

Anticancer Activity of Phthalazine Derivatives:

Numerous studies have demonstrated the potent antitumor activity of phthalazine-based compounds.[2][3][4][5] These derivatives have been shown to exert their effects through various mechanisms of action, including:

-

Enzyme Inhibition: A notable target for phthalazine derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Inhibition of VEGFR-2 can disrupt angiogenesis, a critical process for tumor growth and metastasis.

-

Induction of Apoptosis: Some phthalazine compounds have been shown to induce programmed cell death in cancer cells.[2]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is another mechanism by which certain phthalazine derivatives exhibit their anticancer effects.[2]

Derivatives of 1-chlorophthalazine are frequently used as reactive intermediates to create a wide array of biologically active molecules. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and showed significant in vitro activity against different cancer cell lines.[6]

Given the established anticancer potential of the phthalazine scaffold, it is plausible that this compound could serve as a valuable building block or possess intrinsic biological activity. Further investigation is warranted to explore its cytotoxic and mechanistic properties.

Other Potential Biological Activities:

Beyond cancer, phthalazine derivatives have been reported to exhibit a wide range of pharmacological effects, including:

Signaling Pathway Involvement (Inferred from Analogs)

Direct evidence of this compound's interaction with specific signaling pathways is not available. However, based on the activity of related phthalazine compounds, particularly in the context of cancer, the VEGFR-2 signaling pathway is a probable target.

VEGFR-2 Signaling Pathway in Angiogenesis:

Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.

This pathway is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers a signaling cascade that ultimately promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis). Many phthalazine-based anticancer agents, such as vatalanib, function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking this signaling cascade and inhibiting angiogenesis.[3]

Conclusion

This compound is a phthalazine derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, the well-documented and diverse biological activities of the phthalazine scaffold, particularly as anticancer agents targeting pathways like VEGFR-2 signaling, suggest that this compound could be a valuable synthetic intermediate or a lead compound for the development of novel therapeutics. This guide provides a starting point for researchers by summarizing the available information and highlighting areas where further experimental work is needed to fully characterize its properties and potential applications.

References

- 1. 1-Chloro-4-methylphthalazine | 19064-68-7 [amp.chemicalbook.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Reactions of 1-Chloro-4-methoxyphthalazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and primary reactions of 1-Chloro-4-methoxyphthalazine, a key intermediate in the development of novel heterocyclic compounds with potential therapeutic applications. The document details synthetic pathways, experimental protocols, and the scope of its reactivity, with a focus on nucleophilic substitution reactions.

Synthesis of this compound

The most established and practical synthesis of this compound proceeds via a two-step sequence starting from a suitable phthalic acid derivative. The general strategy involves the formation of the phthalazinone core followed by chlorination. A common approach is the reaction of 3-methoxyphthalic anhydride with hydrazine to form 4-methoxyphthalazin-1(2H)-one, which is subsequently chlorinated using an agent such as phosphorus oxychloride (POCl₃).

Alternatively, selective methoxylation of the more reactive chlorine atom in 1,4-dichlorophthalazine with sodium methoxide can also yield the target compound. The electron-withdrawing nature of the phthalazine ring system activates the chlorine atoms towards nucleophilic aromatic substitution.

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Synthesis of 4-Methoxyphthalazin-1(2H)-one and subsequent chlorination

Step 1: Synthesis of 4-Methoxyphthalazin-1(2H)-one

A mixture of 3-methoxyphthalic anhydride (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is heated at reflux for 4-6 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 4-methoxyphthalazin-1(2H)-one.

Step 2: Synthesis of this compound

4-Methoxyphthalazin-1(2H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). The mixture is heated at reflux for 2-4 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol yields pure this compound.

| Step | Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |

| 1 | 3-Methoxyphthalic Anhydride, Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | 85-95% |

| 2 | 4-Methoxyphthalazin-1(2H)-one | Phosphorus Oxychloride (POCl₃) | Reflux, 2-4 h | 70-85% |

Method 2: Selective Monomethoxylation of 1,4-Dichlorophthalazine

To a solution of 1,4-dichlorophthalazine (1.0 eq) in dry methanol at 0°C, a solution of sodium methoxide (1.0-1.1 eq) in methanol is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.

| Reactants | Reagents/Solvents | Typical Conditions | Typical Yield |

| 1,4-Dichlorophthalazine, Sodium Methoxide | Methanol | 0°C to rt, 12-24 h | 60-75% |

Reactions of this compound

The chlorine atom at the 1-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide range of functional groups, making it a versatile building block in medicinal chemistry.

Caption: Nucleophilic substitution reactions of this compound.

Nucleophilic Substitution with Amines

This compound readily reacts with primary and secondary amines to afford the corresponding 1-amino-4-methoxyphthalazine derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

General Experimental Protocol:

A mixture of this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as triethylamine or potassium carbonate in a solvent like ethanol, isopropanol, or DMF is heated at reflux for 6-24 hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |

| Primary/Secondary Amine | Ethanol/Isopropanol/DMF | Triethylamine/K₂CO₃ | Reflux, 6-24 h | 60-90% |

Nucleophilic Substitution with Thiols

The reaction with thiols proceeds smoothly to yield 1-thioether-4-methoxyphthalazines. These reactions are generally performed in the presence of a base to generate the more nucleophilic thiolate anion.

General Experimental Protocol:

To a solution of the thiol (1.1 eq) in a solvent such as ethanol or DMF, a base like sodium ethoxide or sodium hydride is added. This compound (1.0 eq) is then added, and the mixture is stirred at room temperature or heated to reflux for 2-12 hours. The product is isolated by precipitation upon addition of water or by extraction.

| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |

| Thiol | Ethanol/DMF | Sodium Ethoxide/NaH | rt to Reflux, 2-12 h | 70-95% |

Nucleophilic Substitution with Alkoxides

Further substitution of the chloro group with another alkoxide leads to the formation of symmetrical or unsymmetrical 1,4-dialkoxyphthalazines. The Williamson ether synthesis conditions are generally applicable here.

General Experimental Protocol:

The alkoxide is prepared by reacting the corresponding alcohol with a strong base like sodium hydride in a dry aprotic solvent such as THF or DMF. This compound (1.0 eq) is then added, and the reaction is stirred at room temperature or heated for 4-16 hours. Workup involves quenching with water and extraction of the product.

| Nucleophile | Solvent | Base | Typical Conditions | Typical Yield |

| Alkoxide | THF/DMF | Sodium Hydride (NaH) | rt to Heat, 4-16 h | 65-85% |

Conclusion

This compound serves as a valuable and reactive intermediate for the synthesis of a diverse array of substituted phthalazine derivatives. Its straightforward synthesis and the high reactivity of the 1-chloro position towards nucleophilic substitution make it an important scaffold in the design and development of new chemical entities with potential biological activities. The experimental procedures outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

A Technical Guide to the Spectroscopic Analysis of 1-Chloro-4-methoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure and properties of 1-Chloro-4-methoxyphthalazine. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this document presents expected values derived from spectral data of analogous phthalazine derivatives and foundational spectroscopic principles. Detailed experimental protocols for each analytical method are also provided to aid in the acquisition of empirical data.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. These values are illustrative and should be confirmed by experimental analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Expected Chemical Shifts in ppm) | ¹³C NMR (Expected Chemical Shifts in ppm) |

| Chemical Shift (δ) | Assignment |

| ~ 4.1 | Singlet, 3H (-OCH₃) |

| ~ 7.8 - 8.5 | Multiplet, 4H (Aromatic protons) |

Note: Expected shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary based on the solvent used.

Table 2: Infrared (IR) Spectroscopy Data

| Expected Vibrational Frequency (cm⁻¹) | Functional Group Assignment |

| ~ 3050 - 3100 | Aromatic C-H stretch |

| ~ 2850 - 2960 | Aliphatic C-H stretch (-OCH₃) |

| ~ 1580 - 1620 | C=N stretch (phthalazine ring) |

| ~ 1450 - 1550 | Aromatic C=C stretch |

| ~ 1250 - 1300 | C-O stretch (aryl ether) |

| ~ 1000 - 1100 | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| ~ 194/196 | Molecular Ion Peak [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |

| ~ 179/181 | [M - CH₃]⁺ |

| ~ 151/153 | [M - CO - H]⁺ or [M - CH₃ - CO]⁺ |

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Expected λmax (nm) | Electronic Transition |

| ~ 220 - 240 | π → π |

| ~ 280 - 320 | n → π |

Note: The solvent can influence the exact position of the absorption maxima.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

¹H NMR:

-

Insert the sample into the NMR probe and allow it to equilibrate to the magnet's temperature.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR:

-

Use the same sample and shimming.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation:

-

For ESI-MS, prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For EI-MS, the sample is typically introduced directly or via a gas chromatograph.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern, particularly the M/M+2 peaks characteristic of a chlorine-containing compound.

-

Identify major fragment ions to gain further structural information.

-

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Scan the sample over a wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Correlate the absorption bands with the electronic transitions (π → π, n → π) of the chromophores in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on 1-Chloro-4-methoxyphthalazine Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-4-methoxyphthalazine derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug discovery, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways.

Introduction

Phthalazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, derivatives of the this compound core structure have emerged as promising candidates for the development of novel therapeutic agents, particularly in the realm of oncology. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, and provide detailed experimental methodologies to facilitate further research and development.

Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 1,4-dichlorophthalazine. This intermediate can be synthesized from phthalic anhydride through a multi-step process. Subsequently, selective nucleophilic substitution reactions are employed to introduce the methoxy group at the 4-position, followed by the introduction of various substituents at the 1-position to generate a library of derivatives.

Synthesis of 1,4-Dichlorophthalazine

A common route to 1,4-dichlorophthalazine starts from phthalic anhydride. The process generally involves the reaction of phthalic anhydride with hydrazine to form phthalazin-1,4-dione, which is then chlorinated.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

-

Step 1: Synthesis of Phthalazin-1,4-dione. Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to yield phthalazin-1,4-dione.

-

Step 2: Chlorination of Phthalazin-1,4-dione. Phthalazin-1,4-dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to afford 1,4-dichlorophthalazine. The reaction is typically carried out at elevated temperatures.

Synthesis of this compound

The selective introduction of a methoxy group at the 4-position of 1,4-dichlorophthalazine can be achieved by nucleophilic substitution using sodium methoxide.

Experimental Protocol: Synthesis of this compound

-

To a solution of 1,4-dichlorophthalazine in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF), is added a solution of sodium methoxide in methanol.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of this compound Derivatives

The chlorine atom at the 1-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This is a key step in creating a library of derivatives for biological screening.

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

This compound is dissolved in an appropriate solvent (e.g., ethanol, dioxane, or dimethylformamide).

-

A nucleophile (e.g., an amine, thiol, or alcohol) and, if necessary, a base (e.g., triethylamine or potassium carbonate) are added to the solution.

-

The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

dot

Caption: General workflow for the synthesis and screening of this compound derivatives.

Biological Activity of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. Their activity is often attributed to the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.

Anticancer Activity

The cytotoxic effects of these derivatives are typically evaluated against a panel of human cancer cell lines using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine Derivatives

| Compound ID | Substitution at C1 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | -NH-(4-chlorophenyl) | HCT-116 (Colon) | 6.04 ± 0.30 | [1] |

| MCF-7 (Breast) | 8.8 ± 0.45 | [1] | ||

| Derivative B | -NH-(3-chloro-4-fluorophenyl) | HCT-116 (Colon) | 13.22 ± 0.22 | [1] |

| MCF-7 (Breast) | 17.9 ± 0.50 | [1] | ||

| Derivative C | -S-(4-methylphenyl) | HepG2 (Liver) | 0.18 | [2] |

| MCF-7 (Breast) | 0.15 | [2] | ||

| Derivative D | -S-(4-chlorophenyl) | HepG2 (Liver) | 0.09 | [2] |

| MCF-7 (Breast) | 0.12 | [2] | ||

| Sorafenib | (Reference Drug) | HCT-116 (Colon) | 5.47 ± 0.3 | [1] |

| MCF-7 (Breast) | 7.26 ± 0.3 | [1] |

Note: The table presents a selection of data for structurally related phthalazine derivatives to illustrate the potential potency. Specific data for this compound derivatives needs to be generated through dedicated studies.

Mechanism of Action: Kinase Inhibition

Many phthalazine derivatives exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, particularly VEGFR-2 and EGFR.

Table 2: Kinase Inhibitory Activity of Selected Phthalazine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Derivative E | VEGFR-2 | 0.11 ± 0.01 | [1] |

| Derivative F | VEGFR-2 | 0.31 ± 0.03 | [1] |

| Derivative G | VEGFR-2 | 0.148 | [2] |

| Derivative H | VEGFR-2 | 0.196 | [2] |

| Sorafenib | VEGFR-2 | 0.1 ± 0.02 | [1] |

Note: The table showcases the kinase inhibitory potential of related phthalazine compounds. The specific inhibitory activity of this compound derivatives would require experimental determination.

Key Signaling Pathways

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.

dot

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for cancer therapy.

dot

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a reference drug (e.g., Sorafenib) for a specified incubation period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined by plotting the percentage of viability against the compound concentration.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-Chloro-4-methoxyphthalazine

For Researchers, Scientists, and Drug Development Professionals

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Among its derivatives, 1-chloro-4-substituted-phthalazines serve as crucial intermediates, offering a reactive handle for the synthesis of diverse compound libraries. This technical guide focuses on the medicinal chemistry applications of 1-Chloro-4-methoxyphthalazine, a key building block for the development of novel therapeutics, particularly in the realm of oncology. Leveraging insights from closely related analogs, this document provides a comprehensive overview of its synthetic utility, biological activities, and the experimental protocols to harness its potential.

The 1-Chloro-4-substituted-phthalazine Core: A Gateway to Diverse Functionality

The 1-chloro-4-substituted-phthalazine framework is a highly attractive starting point in drug discovery due to the reactivity of the chlorine atom at the 1-position. This atom is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of chemical moieties. This versatility has been exploited to generate numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The methoxy group at the 4-position of the title compound, this compound, can further modulate the electronic properties and bioavailability of the resulting molecules, making it an intriguing subject for medicinal chemistry exploration.

Synthesis of the 1-Chloro-4-substituted-phthalazine Scaffold

The synthesis of the 1-chloro-4-substituted-phthalazine core typically begins with readily available starting materials like phthalic anhydride. A general synthetic pathway involves the reaction of phthalic anhydride with a suitable reagent to introduce the desired substituent at the 4-position, followed by cyclization with hydrazine and subsequent chlorination.

A plausible synthetic route to this compound and its analogs is depicted in the workflow below. This multi-step process is adaptable for the generation of various 4-substituted derivatives.

Caption: General synthetic workflow for 1-Chloro-4-substituted-phthalazines.

Experimental Protocol: Synthesis of 1-Chloro-4-(4-phenoxyphenyl)phthalazine (An Analogous Procedure)

This protocol, adapted from the synthesis of a closely related analog, illustrates the key chemical transformations.

-

Synthesis of 4-(4-phenoxyphenyl)phthalazin-1(2H)-one: A mixture of 2-(4-phenoxybenzoyl)benzoic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in absolute ethanol (15 ml) is refluxed for 4 hours. After cooling, the precipitated solid is filtered and crystallized from ethanol.

-

Synthesis of 1-Chloro-4-(4-phenoxyphenyl)phthalazine: The 4-(4-phenoxyphenyl)phthalazin-1(2H)-one (0.01 mol) is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride. The reaction mixture is heated, and upon completion, the product is isolated and purified.

Chemical Reactivity and Derivatization

The chlorine atom at the 1-position of this compound is the focal point for derivatization. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, hydrazines, thiols, and active methylene compounds. This reactivity allows for the construction of a diverse range of heterocyclic systems.

1-Chloro-4-methoxyphthalazine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxyphthalazine has emerged as a valuable and highly reactive building block in the field of organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom at the C1 position activated by the adjacent nitrogen atom and the methoxy group at the C4 position, make it a versatile precursor for the synthesis of a wide array of functionalized phthalazine derivatives. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the construction of complex heterocyclic systems, including those with significant potential in medicinal chemistry. Detailed experimental protocols for key reactions, quantitative data on reaction yields, and visualizations of reaction pathways are presented to facilitate its use in a research and development setting.

Introduction

Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Molecules incorporating the phthalazine scaffold have demonstrated efficacy as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. The functionalization of the phthalazine core is crucial for modulating its biological activity, and the use of strategically substituted precursors is a key aspect of synthetic design.

This compound serves as an excellent electrophilic partner in a variety of chemical transformations. The chlorine atom at the 1-position is susceptible to nucleophilic displacement, providing a straightforward entry to a range of 1-substituted phthalazine derivatives. Furthermore, the phthalazine ring system can participate in transition metal-catalyzed cross-coupling reactions, although this application is less explored for this specific derivative. This guide will delve into the synthesis of this compound and its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence starting from a readily available precursor, 4-methoxyphthalazin-1(2H)-one. The phthalazinone is then subjected to a chlorination reaction to yield the desired product.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of analogous 1-chlorophthalazine derivatives.

Materials:

-

4-Methoxyphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) (optional)

-

Dry benzene or toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane or chloroform for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A mixture of 4-methoxyphthalazin-1(2H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

Optionally, phosphorus pentachloride (1.1 eq.) can be added to the mixture.

-

The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with stirring.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous layer is extracted with dichloromethane or chloroform (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactivity and Applications in Organic Synthesis

This compound is a versatile intermediate that primarily undergoes nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the phthalazine nitrogen atoms makes the C1 position electron-deficient and thus susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The chlorine atom at the 1-position can be readily displaced by various nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon.

Figure 2: Overview of nucleophilic substitution reactions.

This compound reacts with a variety of nitrogen-based nucleophiles to form 1-amino, 1-hydrazinyl, and other N-substituted phthalazine derivatives. These products are valuable precursors for the synthesis of fused heterocyclic systems like triazolophthalazines and tetrazolophthalazines.

Table 1: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Ammonia | Ammonium acetate, heat | 1-Amino-4-methoxyphthalazine | 79 | |

| Hydrazine hydrate | Ethanol, reflux | 1-Hydrazinyl-4-methoxyphthalazine | - | |

| Amines (e.g., anilines) | Isopropanol, 50 °C | 1-Anilino-4-methoxyphthalazine derivatives | - | |

| Thiosemicarbazide | Ethanol, reflux | 1-(Thiosemicarbazido)-4-methoxyphthalazine | - |

Reaction with oxygen nucleophiles, such as alkoxides and phenoxides, provides a route to 1-alkoxy and 1-aryloxy phthalazine derivatives.

Table 2: Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Methoxide | Sodium methoxide, methanol, reflux | 1,4-Dimethoxyphthalazine | - |

Sulfur nucleophiles readily displace the chlorine atom to afford 1-thioether and related derivatives. These compounds can be further elaborated into other sulfur-containing heterocycles.

Table 3: Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Thiourea | Sodium ethoxide, ethanol, reflux | 4-Methoxyphthalazine-1-thiol | - | |

| Thiophenols | K₂CO₃ | 1-(Thiophenyl)-4-methoxyphthalazine derivatives | - |

Carbon nucleophiles, such as active methylene compounds, can be used to form new carbon-carbon bonds at the 1-position of the phthalazine ring.

Table 4: Reactions with Carbon Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Malononitrile | - | 2-(4-Methoxyphthalazin-1-yl)malononitrile | - | |

| Ethyl cyanoacetate | - | Ethyl 2-cyano-2-(4-methoxyphthalazin-1-yl)acetate | - |

Palladium-Catalyzed Cross-Coupling Reactions

While less documented for this compound specifically, other chloro-heterocycles readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions represent a powerful strategy for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. Given the reactivity of the C-Cl bond in this compound, it is a promising substrate for such transformations.

Figure 3: Plausible palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction would enable the introduction of a wide variety of aryl and vinyl groups at the 1-position of the phthalazine core.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This would provide an alternative and often more general method for the synthesis of 1-amino-4-methoxyphthalazine derivatives compared to direct nucleophilic substitution, especially with less nucleophilic amines.

The Sonogashira coupling reaction between a terminal alkyne and an aryl or vinyl halide offers a direct route to 1-alkynylphthalazines. These products are valuable intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of functionalized phthalazine derivatives. Its reactivity is dominated by nucleophilic substitution at the C1 position, providing straightforward access to compounds with novel carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds. While the application of modern palladium-catalyzed cross-coupling reactions to this specific substrate is an area that warrants further exploration, the general reactivity of chloro-heterocycles suggests that this compound is a promising candidate for such transformations. The synthetic utility and the biological relevance of the resulting phthalazine derivatives make this compound a valuable tool for organic and medicinal chemists.

The Synthesis of 1-Chloro-4-methoxyphthalazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed literature review of the synthesis of 1-Chloro-4-methoxyphthalazine, a key intermediate in the development of various pharmacologically active compounds. This document outlines the primary synthetic route, presents quantitative data from analogous reactions, and offers a detailed experimental protocol.

Introduction

This compound (CAS No. 19064-71-2) is a heterocyclic building block of significant interest in medicinal chemistry. Its reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of substituted phthalazine derivatives. These derivatives have been investigated for various therapeutic applications, leveraging the privileged phthalazine scaffold. This guide focuses on the most common and direct method for the preparation of this compound: the chlorination of its corresponding phthalazinone precursor.

Core Synthetic Pathway

The principal and most widely employed method for the synthesis of this compound involves the conversion of 4-methoxyphthalazin-1(2H)-one using a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction proceeds via the conversion of the lactam functionality in the phthalazinone to a chloro-substituted aromatic phthalazine ring.

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Quantitative Data from Analogous Syntheses

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(4-phenoxyphenyl)phthalazin-1(2H)-one | POCl₃ | - | Reflux | 4 | Not Specified | [1] |

| 4-(Phenylsulfanylmethyl)phthalazin-1(2H)-one | POCl₃ | Pyridine | 110 | 1 | Not Specified | |

| 4-(3,4-difluorophenylsulfanylmethyl)phthalazin-1(2H)-one | POCl₃ | Pyridine | 110 | 1 | 84 | [2] |

| Quinazolin-4(3H)-one | POCl₃ | - | 110 | 2 | 86 | [3] |

This data suggests that the chlorination of 4-methoxyphthalazin-1(2H)-one with phosphorus oxychloride is expected to be a high-yielding reaction, typically completed within a few hours at elevated temperatures.

Detailed Experimental Protocol

The following experimental protocol is a representative procedure for the synthesis of this compound based on established methods for the chlorination of analogous phthalazinones.[1][2][3]

4.1. Materials and Reagents

-

4-methoxyphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

4.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.3. Reaction Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphthalazin-1(2H)-one. To this, add an excess of phosphorus oxychloride (typically 5-10 molar equivalents).

-

Heating: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) using a heating mantle or an oil bath. Stir the mixture vigorously.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture (carefully quenching them with ice/water and extracting with an organic solvent before spotting on a TLC plate). The reaction is typically complete within 2 to 4 hours, as indicated by the disappearance of the starting material spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Quenching: In a well-ventilated fume hood, very cautiously pour the cooled, concentrated reaction residue onto a beaker of crushed ice with stirring. This is a highly exothermic reaction that will generate HCl gas.

-

Neutralization and Extraction: Slowly neutralize the acidic aqueous solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

4.4. Safety Precautions

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas. All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed with extreme caution.

Conclusion

The synthesis of this compound from 4-methoxyphthalazin-1(2H)-one via chlorination with phosphorus oxychloride is a robust and well-established method in organic synthesis. While specific quantitative data for this exact transformation is sparse in the literature, analogous reactions demonstrate that this method is efficient and high-yielding. The provided experimental protocol, based on these established procedures, offers a reliable pathway for the preparation of this valuable synthetic intermediate. Researchers and drug development professionals can utilize this guide to facilitate the synthesis of novel phthalazine-based compounds for further investigation.

References

In-depth Technical Guide: Safety and Handling of 1-Chloro-4-methoxyphthalazine and Related Compounds

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-4-methoxyphthalazine was not located in the available resources. The following guide is a comprehensive overview of safety and handling precautions based on data for structurally similar compounds, including 1-chlorophthalazine, 1-chloro-4-methylphthalazine, and 1-chloro-4-phenylphthalazine. Researchers and drug development professionals should handle this compound with caution and assume it may share hazards similar to these related compounds until specific data becomes available.

Hazard Identification and Classification

Based on the GHS classifications for related phthalazine compounds, this compound should be handled as a hazardous substance. The following table summarizes the known hazard statements for similar molecules.[1][2][3]

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |

Physical and Chemical Properties

| Property | This compound | 1-Chloro-4-methylphthalazine | 1-Chloro-4-phenylphthalazine |

| Molecular Formula | C9H7ClN2O | C9H7ClN2 | C14H9ClN2 |

| Molecular Weight | Data not available | 178.62 g/mol [1] | 240.69 g/mol [3] |

| Appearance | Data not available | Data not available | Data not available |

| CAS Number | Data not available | 19064-68-7[4] | Data not available |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure personnel safety and maintain the integrity of the compound.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[7][8]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust, fumes, or vapors.[8]

Storage:

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5] Some related compounds recommend refrigeration.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to minimize exposure.

Caption: PPE selection workflow for handling hazardous chemicals.

Experimental Protocols: First Aid and Emergency Procedures

Detailed methodologies for emergency response are crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[6][9]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][6]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[7][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen chloride.[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Evacuate personnel to safe areas.[7][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][7]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[9] Alternatively, absorb with an inert material and place in a suitable disposal container.[7]

Caption: General workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste classification and disposal methods.[9] Do not empty into drains.[9]

References

- 1. 1-Chloro-4-methylphthalazine | C9H7ClN2 | CID 269733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-4-phenylphthalazine | C14H9ClN2 | CID 272109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloro-4-methylphthalazine - Safety Data Sheet [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Chloro-4-methoxyphthalazine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxyphthalazine is a heterocyclic compound that has served as a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, history, and detailed synthetic methodologies. The synthesis is a multi-step process commencing from phthalic anhydride, proceeding through phthalhydrazide and 1,4-dichlorophthalazine intermediates. This document outlines the experimental protocols for each synthetic step, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Introduction

Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This compound (CAS No. 19064-71-2) is a key synthetic intermediate, offering a reactive chlorine atom that can be readily displaced by various nucleophiles to generate a library of substituted phthalazine analogs. Understanding the history of its discovery and the nuances of its synthesis is crucial for researchers engaged in the development of novel therapeutics based on the phthalazine scaffold.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Its discovery appears to be an evolutionary step in the broader exploration of phthalazine chemistry. The general synthetic pathway leading to 1-chloro-4-substituted phthalazines has been established through the collective work of numerous research groups over several decades.

The foundational work on phthalazines began with the synthesis of the parent heterocycle. Subsequent research focused on the functionalization of the phthalazine core. The key precursor, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), has been a known compound for a significant period and its synthesis from phthalic anhydride and hydrazine is a classic reaction.

The chlorination of phthalhydrazide to yield 1,4-dichlorophthalazine became a standard procedure for introducing reactive handles onto the phthalazine ring. The subsequent nucleophilic substitution of one of the chlorine atoms in 1,4-dichlorophthalazine with a methoxy group represents a logical and widely practiced method for creating asymmetrically substituted phthalazines. While a specific "discovery" paper for this compound is not readily identifiable, its preparation is a straightforward application of well-established reactions in heterocyclic chemistry. Its use as an intermediate is noted in various patents and synthetic papers focused on the preparation of more complex, biologically active phthalazine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 19064-71-2 | |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Melting Point | 108-109 °C | |

| Appearance | Not specified in literature (likely a crystalline solid) | |

| Solubility | Not explicitly detailed, but likely soluble in common organic solvents. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from phthalic anhydride. The overall synthetic workflow is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Phthalhydrazide is prepared by the cyclization of phthalic anhydride with hydrazine hydrate.

Caption: Synthesis of Phthalhydrazide.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of phthalic anhydride and an equimolar amount of hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.

-

The reaction mixture is heated to reflux for a period of 2 to 4 hours.

-

Upon cooling, the phthalhydrazide product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold solvent (e.g., ethanol), and dried to afford the desired product.

Quantitative Data (Representative):

| Reactant | Molar Eq. | Solvent | Time (h) | Yield (%) |

| Phthalic Anhydride | 1.0 | Acetic Acid | 3 | >90 |

The chlorination of phthalhydrazide is achieved using a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Caption: Synthesis of 1,4-Dichlorophthalazine.

Procedure:

-

To a flask containing phthalhydrazide, an excess of phosphorus oxychloride is added.

-

Phosphorus pentachloride is then added portion-wise to the mixture.

-

The reaction mixture is heated to reflux for several hours (typically 4-6 hours) until the reaction is complete (monitored by TLC).

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Representative):

| Reactant | Reagents | Time (h) | Yield (%) | Melting Point (°C) |

| Phthalhydrazide | POCl₃, PCl₅ | 5 | 70-85 | 160-162 |

The final step involves the nucleophilic substitution of one of the chlorine atoms of 1,4-dichlorophthalazine with a methoxy group using sodium methoxide.

Caption: Synthesis of this compound.

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

1,4-Dichlorophthalazine is dissolved in anhydrous methanol and added to the sodium methoxide solution at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated for a few hours. The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data (Representative):

| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

| 1,4-Dichlorophthalazine | Sodium Methoxide | Methanol | 4 | 60-75 | 108-109 |

Biological Significance and Applications

This compound is not typically investigated for its own biological activity but serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The phthalazine scaffold is present in a number of approved drugs and clinical candidates. The ability to introduce various substituents at the 1- and 4-positions of the phthalazine ring, facilitated by intermediates like this compound, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs targeting a range of diseases.

Conclusion

This compound is a key synthetic intermediate in the field of medicinal chemistry. While its specific discovery is not attributed to a single event, its synthesis is based on well-established and reliable chemical transformations. This guide provides a detailed overview of the historical context and, more importantly, the practical synthetic protocols required for its preparation. The provided experimental procedures and quantitative data serve as a valuable resource for researchers working on the development of novel phthalazine-based therapeutic agents. The logical workflow and clear presentation of data are intended to facilitate the efficient and successful synthesis of this important compound in a laboratory setting.

Potential Therapeutic Targets of 1-Chloro-4-methoxyphthalazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine and its derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The 1-chloro-4-methoxyphthalazine scaffold, in particular, serves as a key intermediate in the synthesis of a diverse array of biologically active molecules. The reactivity of the chlorine atom at the 1-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound derivatives, summarizing key quantitative data, detailing experimental protocols for target validation, and visualizing the associated signaling pathways. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this promising class of compounds.

Key Therapeutic Targets and Quantitative Data

Derivatives of the phthalazine core have demonstrated inhibitory activity against several key therapeutic targets implicated in a range of diseases, most notably cancer and inflammatory conditions. While specific data for this compound derivatives are not uniformly available for all targets, the existing literature on structurally related phthalazine and phthalazinone compounds provides strong evidence for their potential therapeutic applications.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several studies have reported potent VEGFR-2 inhibitory activity for phthalazine derivatives.

Table 1: VEGFR-2 Inhibition by Phthalazine Derivatives

| Compound ID/Description | IC50 (µM) | Reference Compound | IC50 (µM) | Cancer Cell Line(s) |

| Phthalazine Derivative 7a | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |

| Phthalazine Derivative 7b | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |

| Phthalazine Derivative 8b | 0.91 ± 0.08 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |

| Phthalazine Derivative 8c | 0.72 ± 0.08 | Sorafenib | 0.1 ± 0.02 | HCT-116, MCF-7 |

Data compiled from studies on various phthalazine derivatives, not exclusively this compound derivatives.

Topoisomerase II (Topo II)

Topoisomerase II is a nuclear enzyme essential for managing DNA topology during replication and transcription. It is a validated target for a number of clinically used anticancer drugs. Phthalazine-based compounds have been shown to inhibit Topo II and intercalate with DNA, leading to cancer cell death.

Table 2: Topoisomerase II Inhibition by Phthalazine Derivatives

| Compound ID/Description | IC50 (µM) | Reference Compound | IC50 (µM) | Cancer Cell Line(s) |

| Phthalazine Derivative 15h | 5.44 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |

| Phthalazine Derivative 23c | 8.90 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |

| Phthalazine Derivative 32a | 6.88 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |

| Phthalazine Derivative 32b | 7.52 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |

| Phthalazine Derivative 33 | 8.24 | Doxorubicin | - | HepG-2, MCF-7, HCT-116 |

Data compiled from studies on various phthalazine derivatives, not exclusively this compound derivatives.

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. PARP inhibitors have emerged as a successful class of anticancer agents, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Phthalazinone derivatives, including the approved drug Olaparib, are potent PARP-1 inhibitors.

Table 3: PARP-1 Inhibition by Phthalazinone Derivatives

| Compound ID/Description | IC50 (nM) | Cancer Cell Line(s) |

| Phthalazinone Derivatives (DLC-1-6) | < 0.2 | MDA-MB-436, MDA-MB-231, MCF-7 |

| Phthalazinone Derivative (DLC-49) | 0.53 | MDA-MB-436, MDA-MB-231, MCF-7 |

Data compiled from studies on various phthalazinone derivatives, not exclusively this compound derivatives.

Cyclooxygenase-2 (COX-2)

Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby regulating various cellular processes, including inflammation. PDE4 inhibitors have therapeutic applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Phthalazine derivatives have been investigated as PDE4 inhibitors, indicating another potential therapeutic avenue for this class of compounds. Although specific IC50 values for this compound derivatives are not available, the broader class of phthalazines has shown promise in this area.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of the therapeutic potential of this compound derivatives. Below are methodologies for key assays related to the identified targets.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

-

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (this compound derivative)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the diluted compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the VEGFR-2 enzyme to all wells except the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.

-

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP

-

Test compound

-

Agarose gel electrophoresis equipment

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and ATP.

-

Add serial dilutions of the test compound to the reaction mixtures.

-

Initiate the reaction by adding Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Assay buffer

-

Activated DNA

-

Biotinylated NAD+

-

Test compound

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader capable of chemiluminescence detection

-

-

Procedure:

-

Add serial dilutions of the test compound to the wells of the histone-coated plate.

-

Add a mixture of PARP-1 enzyme and activated DNA to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for 60 minutes.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate again.

-

Add the chemiluminescent substrate and immediately measure the light output.

-

The signal is proportional to PARP-1 activity. Calculate the percent inhibition and determine the IC50 value.

-

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex Red)

-

Test compound

-

96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of cAMP hydrolysis by PDE4.

-

Materials:

-

Recombinant human PDE4 enzyme

-

Assay buffer

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Test compound

-

384-well plates

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the PDE4 enzyme to the wells.

-

Initiate the reaction by adding FAM-cAMP.

-